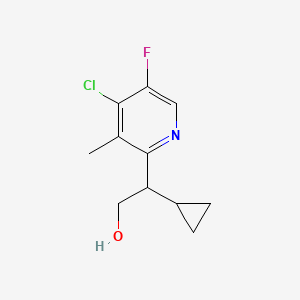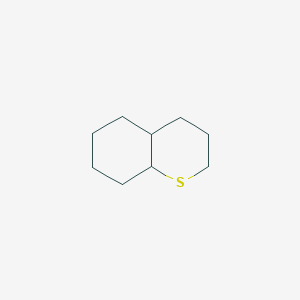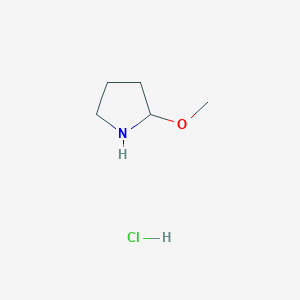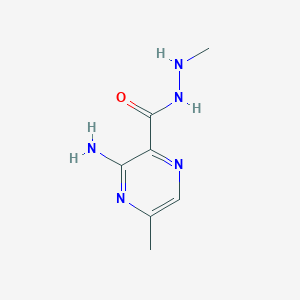
2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylethan-1-ol is a synthetic organic compound that belongs to the class of pyridine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylethan-1-ol typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring is constructed through cyclization reactions.
Introduction of Substituents: Chlorine, fluorine, and methyl groups are introduced via halogenation and alkylation reactions.
Formation of the Cyclopropyl Group: The cyclopropyl group is added through cyclopropanation reactions.
Final Coupling: The final step involves coupling the pyridine derivative with the cyclopropyl group under specific conditions, such as using a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. Techniques such as continuous flow chemistry and the use of catalysts might be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming ketones or aldehydes.
Reduction: Reduction reactions could convert the compound into alcohols or amines.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.
科学的研究の応用
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Material Science:
Biology
Biological Activity: Studied for potential antimicrobial, antifungal, or antiviral properties.
Medicine
Drug Development: Investigated as a potential lead compound for the development of new pharmaceuticals.
Industry
Agrochemicals: Potential use as a pesticide or herbicide.
作用機序
The mechanism of action would depend on the specific application. For example, if used as a drug, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-(4-Chloro-3-methylpyridin-2-yl)-2-cyclopropylethan-1-ol
- 2-(5-Fluoro-3-methylpyridin-2-yl)-2-cyclopropylethan-1-ol
Uniqueness
The presence of both chlorine and fluorine atoms in the pyridine ring, along with the cyclopropyl group, might confer unique chemical and biological properties, distinguishing it from similar compounds.
特性
分子式 |
C11H13ClFNO |
|---|---|
分子量 |
229.68 g/mol |
IUPAC名 |
2-(4-chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylethanol |
InChI |
InChI=1S/C11H13ClFNO/c1-6-10(12)9(13)4-14-11(6)8(5-15)7-2-3-7/h4,7-8,15H,2-3,5H2,1H3 |
InChIキー |
RXMJUWPVUQSBNW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CN=C1C(CO)C2CC2)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13097656.png)

![2-[3-(2,3-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13097679.png)




![2,4-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B13097709.png)
![2-Boc-2-azaspiro[4.5]decane-6-carboxylicacid](/img/structure/B13097715.png)
![(2-methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B13097719.png)



